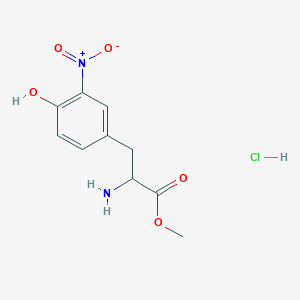

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

CAS No.:

Cat. No.: VC16039785

Molecular Formula: C10H13ClN2O5

Molecular Weight: 276.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClN2O5 |

|---|---|

| Molecular Weight | 276.67 g/mol |

| IUPAC Name | methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H |

| Standard InChI Key | AMVNGOTVSFKWFB-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is characterized by a phenyl ring substituted with hydroxyl (-OH) and nitro (-NO) groups at the 4- and 3-positions, respectively. The propanoate backbone includes an amino group (-NH) at the second carbon and a methyl ester (-COOCH) at the terminal carboxyl group, with a hydrochloride counterion . The compound’s IUPAC name, methyl (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride, explicitly denotes its (S)-configuration, critical for its interaction with chiral biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 276.67 g/mol | |

| Canonical SMILES | COC(=O)C(CC1=CC(=C(C=C1)O)N+[O-])N.Cl | |

| InChIKey | AMVNGOTVSFKWFB-FJXQXJEOSA-N | |

| CAS Number | 54996-28-0 |

The compound’s stereochemistry is confirmed by its specific optical rotation and chiral resolution methods, as evidenced by its PubChem entry . The nitro group’s electron-withdrawing effect and the hydroxyl group’s hydrogen-bonding capacity influence its solubility and reactivity, making it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .

Spectroscopic and Chromatographic Data

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic absorption bands at 3350 cm (N-H stretch), 1720 cm (ester C=O), and 1520 cm (asymmetric NO stretch) . Nuclear magnetic resonance (NMR) spectra further confirm the structure: -NMR displays a singlet for the methyl ester (δ 3.72 ppm), a doublet for the α-proton (δ 4.12 ppm), and aromatic protons (δ 7.25–7.85 ppm) . High-performance liquid chromatography (HPLC) methods using chiral stationary phases are employed to resolve enantiomers, ensuring ≥98% enantiomeric excess for the (S)-form .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with L-tyrosine methyl ester, which undergoes nitration at the phenyl ring’s 3-position using nitric acid in sulfuric acid . Subsequent protection of the amino group with tert-butoxycarbonyl (Boc) anhydride, followed by selective deprotection and hydrochlorination, yields the final product . Alternative routes involve coupling 4-hydroxy-3-nitrobenzaldehyde with methyl 2-aminopropanoate via reductive amination, though this method results in lower enantiopurity.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | L-Tyrosine methyl ester, HNO/HSO, 0°C | 65% | 90% |

| 2 | BocO, DMAP, CHCl, rt | 85% | 95% |

| 3 | HCl/dioxane, 0°C | 78% | 98% |

Industrial-Scale Production Challenges

Scaling up synthesis requires addressing exothermic nitration steps and optimizing Boc-deprotection to minimize racemization . Current industrial batches (AK Scientific, Catalog# 0879DU) report ≥95% purity by HPLC, with residual solvents like dichloromethane controlled to <10 ppm .

Biological Applications and Research Findings

Role in Oxidative Stress Studies

As a stable analog of 3-nitrotyrosine, this compound serves as a biomarker surrogate in studying protein nitration—a post-translational modification linked to neurodegenerative diseases and cardiovascular disorders . In vitro studies demonstrate its incorporation into peptides via solid-phase synthesis, enabling the simulation of nitrated proteins for antibody development .

Pharmacological Investigations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume